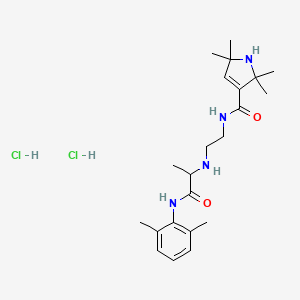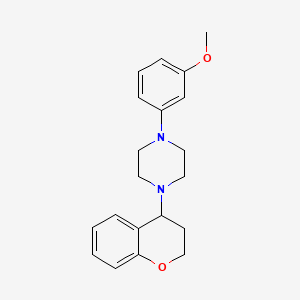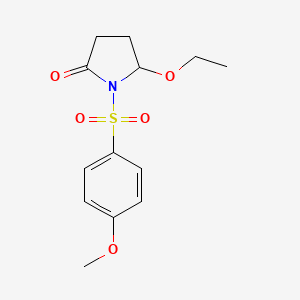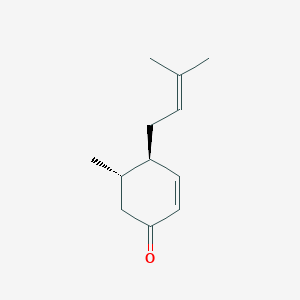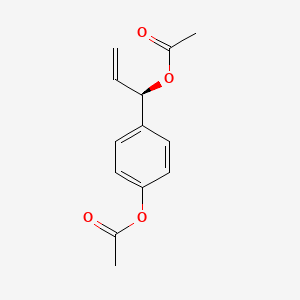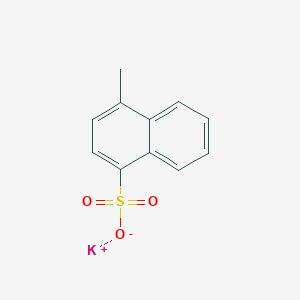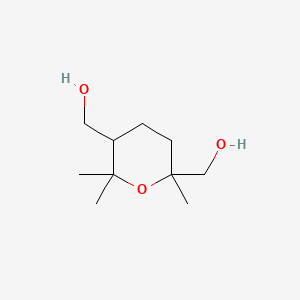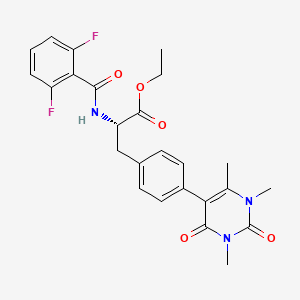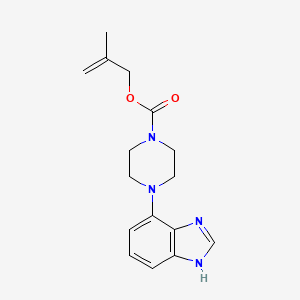
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring, a benzimidazole moiety, and a propenyl ester group, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperazine ring: The benzimidazole intermediate is then reacted with piperazine in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the piperazinecarboxylic acid with 2-methyl-2-propenyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the propenyl ester group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-2-yl)-, 2-methyl-2-propenyl ester
- 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-5-yl)-, 2-methyl-2-propenyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester is unique due to its specific substitution pattern on the benzimidazole ring, which can result in distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
84806-91-7 |
|---|---|
Fórmula molecular |
C16H20N4O2 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
2-methylprop-2-enyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O2/c1-12(2)10-22-16(21)20-8-6-19(7-9-20)14-5-3-4-13-15(14)18-11-17-13/h3-5,11H,1,6-10H2,2H3,(H,17,18) |
Clave InChI |
XXMLYZCMMBRKIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


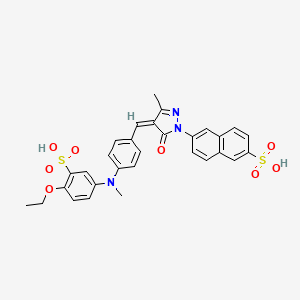

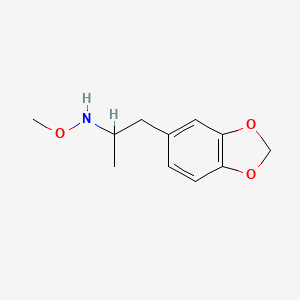

![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
